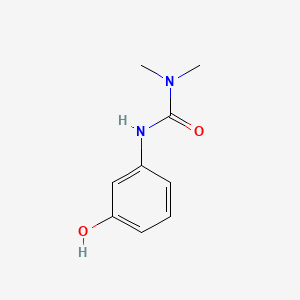

3-(3-Hydroxyphenyl)-1,1-dimethylurea

Description

3-(3-Hydroxyphenyl)-1,1-dimethylurea is a phenylurea derivative characterized by a 1,1-dimethylurea backbone substituted with a 3-hydroxyphenyl group. This structural motif places it within a broader class of urea herbicides, which typically inhibit photosynthesis by blocking electron transport at photosystem II (PSII). Unlike its chlorinated analogs (e.g., diuron, monuron), the hydroxyl group at the meta position of the phenyl ring confers distinct physicochemical and biological properties, including altered solubility, reactivity, and environmental behavior .

Properties

CAS No. |

4849-46-1 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.2 g/mol |

IUPAC Name |

3-(3-hydroxyphenyl)-1,1-dimethylurea |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)9(13)10-7-4-3-5-8(12)6-7/h3-6,12H,1-2H3,(H,10,13) |

InChI Key |

HQSQPMWCWCOTBH-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)NC1=CC(=CC=C1)O |

Canonical SMILES |

CN(C)C(=O)NC1=CC(=CC=C1)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

One of the primary applications of 3-(3-hydroxyphenyl)-1,1-dimethylurea is as a herbicide. Its effectiveness in controlling weeds makes it an important compound in agricultural practices. The compound functions by inhibiting specific biochemical pathways in plants, leading to their growth suppression. This application is particularly relevant in horticultural settings where weed management is crucial for crop yield and quality .

Chemical Structure and Mechanism

The structural formula of this compound allows it to interact with plant enzymes involved in photosynthesis and growth regulation. The herbicidal activity can be attributed to its ability to mimic natural plant hormones, disrupting normal physiological processes .

Pharmaceutical Applications

Drug Synthesis

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various therapeutic agents. It is particularly useful in the development of drugs targeting metabolic disorders due to its structural similarities with other biologically active molecules . The synthesis methods have been optimized to improve yield and reduce production costs, making it a viable option for large-scale drug manufacturing .

Potential Therapeutic Uses

Research indicates that derivatives of this compound may possess anti-inflammatory and analgesic properties, suggesting potential applications in pain management therapies. Ongoing studies aim to elucidate the specific mechanisms through which these effects occur, paving the way for new drug formulations .

Environmental Science

Pollutant Degradation

this compound has been investigated for its role in the degradation of environmental pollutants, particularly in water treatment processes. Studies have shown that compounds similar to this urea can facilitate the breakdown of harmful substances through photocatalytic reactions under UV light exposure . The ability to enhance the degradation rates of persistent organic pollutants makes it a candidate for environmental remediation technologies.

Research Findings on Degradation Kinetics

Experimental data reveal that under controlled conditions, this compound can significantly accelerate the degradation of certain pollutants. For instance, when subjected to UV irradiation, degradation rates were found to increase substantially compared to untreated samples . This property highlights its potential utility in developing effective water purification systems.

Data Summary

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Agriculture | Herbicide | Inhibits plant growth by disrupting hormonal pathways |

| Pharmaceuticals | Drug synthesis | Intermediate for therapeutic agents |

| Environmental Science | Pollutant degradation | Enhances breakdown of organic pollutants via photocatalysis |

Case Studies

-

Case Study 1: Herbicidal Efficacy

A study conducted on various crop types demonstrated that applications of this compound resulted in a significant reduction in weed biomass without adversely affecting crop yield. The results indicated a selective action against specific weed species, underscoring its potential as a targeted herbicide. -

Case Study 2: Photocatalytic Degradation

In laboratory experiments focused on pollutant removal from water sources, the introduction of this compound into contaminated samples enhanced the degradation rates of toxic compounds by up to 90% when exposed to UV light. This finding supports its application in developing advanced water treatment solutions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The phenylurea herbicides share the 1,1-dimethylurea core but differ in substituents on the aromatic ring. A comparative analysis is provided below:

Key Observations :

- The hydroxyl group in this compound increases polarity compared to chlorinated analogs, likely reducing lipophilicity (lower log P) and enhancing aqueous solubility .

- Chlorine substituents (e.g., in diuron, monuron) improve herbicide persistence and membrane permeability but increase environmental toxicity .

Key Observations :

- Diuron’s high potency (low IC50) is attributed to electron-withdrawing 3,4-dichloro substituents, stabilizing herbicide-D1 protein interactions .

- Hydroxyphenyl derivatives may exhibit reduced inhibitory activity due to the electron-donating –OH group, which destabilizes binding .

Environmental Behavior and Degradation

- Persistence : Chlorinated derivatives like diuron (half-life 35.6 days) persist in aquatic systems due to low solubility (35.6 mg/L) and high log P (2.87) . Hydroxyphenyl analogs likely degrade faster via photolysis or microbial action, as seen in metoxuron degradation to 3-(3-hydroxy-4-methoxyphenyl)-1,1-dimethylurea .

- Degradation Pathways :

Toxicity and Ecotoxicological Impact

- Diuron : Highly toxic to algae (e.g., Chlorella vulgaris), with EC50 values < 1 µM .

Preparation Methods

Preparation of 1,1-Dimethylurea Intermediate

Since 3-(3-hydroxyphenyl)-1,1-dimethylurea contains the 1,1-dimethylurea moiety, the preparation of high-purity 1,1-dimethylurea is critical. A technical method (CN109956891B) provides a cost-effective and high-purity synthesis route:

- React sodium cyanate (NaCNO) with a 40% aqueous solution of dimethylamine under stirring and heating.

- Typical molar ratio: 1:1 (6 mol each in examples).

- Reaction temperature maintained constant for 2–3 hours.

- After reaction, add alkalescent oxidants (e.g., sodium hypochlorite) and reaction control agents (e.g., sodium bicarbonate) to eliminate impurities.

- Concentrate under reduced pressure, cool, crystallize, centrifuge, recrystallize with water, and vacuum dry to obtain white crystalline 1,1-dimethylurea.

| Component | Amount | Notes |

|---|---|---|

| Sodium cyanate | 390 g (6 mol) | Purified water 150 mL |

| Dimethylamine solution | 676 g (6 mol, 40% aqueous) | Contains benzaldehyde, ascorbic acid (impurity eliminators) |

| Reaction time | 2–3 hours | Constant temperature |

| Post-reaction treatment | Sodium hypochlorite, sodium bicarbonate | Stirring 25 min |

| Product yield | 325–447 g | Melting point 175–179°C |

This method effectively controls byproducts and improves purity and stability of 1,1-dimethylurea, which is essential for subsequent synthesis steps.

General Synthetic Strategy for this compound

Based on the above methods and general urea synthesis literature, the typical synthetic pathway involves:

- Protection or modification of the amino group of m-aminophenol to form a stable intermediate (e.g., trimethylsiloxyaniline).

- Reaction of this intermediate with dimethylurea or related isocyanate derivatives to form the target urea compound.

- Use of acid catalysts (phosphotungstic acid) and controlled temperature to optimize yield and minimize impurities.

- Purification steps including washing, drying, crystallization, and recrystallization to achieve high purity.

Analytical Data and Reaction Considerations

| Aspect | Details |

|---|---|

| Catalysts | Phosphotungstic acid (heteropoly acid) |

| Solvents | Ethyl acetate, toluene, acetone |

| Reaction Temperature | 55–70°C |

| Reaction Time | 1–2 hours |

| Purification | Washing to neutral pH, drying with MgSO4, crystallization |

| Impurity Control | Use of reaction control agents and oxidants in precursor synthesis |

| Yield and Purity | High yield with controlled impurity profile |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| HDMS-mediated synthesis | m-Aminophenol + HDMS | Phosphotungstic acid | 55–70°C, 1–2 h | Forms trimethylsiloxyaniline intermediate |

| Sodium cyanate + dimethylamine | NaCNO + 40% dimethylamine | Benzaldehyde, ascorbic acid, NaClO, NaHCO3 | Stirring, reflux, 2–3 h | Produces high-purity 1,1-dimethylurea |

| Urea formation from intermediate | Intermediate + dimethylurea | Acid catalyst | Controlled temp and pH | Final step to this compound |

Q & A

Q. What are the optimal chromatographic conditions for quantifying 3-(3-Hydroxyphenyl)-1,1-dimethylurea in plant tissue extracts?

Reverse-phase HPLC with a C18 column and UV detection at 254 nm is recommended. Mobile phases typically use acetonitrile/water (70:30 v/v) with 0.1% formic acid to enhance peak resolution. Calibration requires certified reference standards (e.g., ISO 17034-accredited materials) to ensure accuracy, as impurities in ureas can skew retention times .

Q. How should stability studies be designed to assess degradation pathways of this compound under varying pH and light conditions?

Conduct accelerated stability testing by exposing the compound to pH 3–9 buffers and UV light (254–365 nm) at 25°C and 40°C. Monitor degradation via LC-MS/MS, focusing on hydroxylation byproducts and dimerization. Include controls with antioxidants (e.g., BHT) to distinguish oxidative vs. hydrolytic pathways .

Q. What experimental models are suitable for preliminary toxicity screening of this compound?

Use Chlamydomonas reinhardtii for photosynthetic inhibition assays (similar to DCMU studies) , coupled with Lemna minor (duckweed) growth inhibition tests. Measure chlorophyll fluorescence (Fv/Fm) and biomass accumulation over 72 hours. Compare results to structurally analogous ureas like chlorotoluron (ICSC 1327) to infer mechanism .

Advanced Research Questions

Q. How can conflicting data on the compound’s binding affinity to Photosystem II (PSII) be resolved across studies?

Discrepancies may arise from differences in thylakoid membrane preparation (e.g., spinach vs. algae) or assay buffers. Standardize protocols using spinach thylakoids isolated in Tris-HCl (pH 7.8) with 10 mM NaCl. Perform competitive binding assays with radiolabeled DCMU to calculate Ki values, accounting for phenolic group interactions with the D1 protein .

Q. What strategies mitigate interference from phenolic oxidation byproducts in spectroscopic analysis?

Oxidative coupling of the hydroxyl group can produce quinones that absorb at 280 nm. Pre-treat samples with ascorbic acid (1 mM) to stabilize the phenolic moiety. Alternatively, derivatize the compound with dansyl chloride for fluorometric detection, which avoids overlap with degradation products .

Q. How do soil microbiota influence the environmental persistence of this compound?

Conduct microcosm studies with sterile vs. non-sterile agricultural soil, tracking half-life via LC-MS. Enrich for urea-hydrolyzing microbes (e.g., Arthrobacter spp.) and quantify ureC gene expression. Compare degradation kinetics to chlorotoluron, noting differences in hydroxyl group bioavailability .

Q. What computational methods predict the compound’s interaction with non-target enzymes (e.g., cytochrome P450)?

Use molecular docking (AutoDock Vina) with CYP3A4 and CYP2D6 crystal structures. Parameterize the hydroxyl group’s partial charges using DFT (B3LYP/6-31G*). Validate predictions with in vitro inhibition assays using human liver microsomes and NADPH cofactors .

Methodological Notes

- Synthesis Optimization : Adapt the diuron synthesis route (urea coupling with 3-hydroxyphenyl isocyanate) but replace HCl gas with milder bases (e.g., K2CO3) to prevent hydroxyl group elimination .

- Data Normalization : In fluorescence assays, normalize to protein content quantified via the Folin-Ciocalteu method to control for biomass variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.